4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]
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Overview
Description
4,4’-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid] is a complex organic compound with the molecular formula C34H24N4O4 and a molecular weight of 552.58 g/mol . This compound is a derivative of porphyrin, a class of heterocyclic macrocycle organic compounds, and is characterized by the presence of benzoic acid groups attached to the porphyrin core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid] typically involves the condensation of pyrrole and benzaldehyde derivatives under acidic conditions to form the porphyrin core . The benzoic acid groups are then introduced through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin core.
Substitution: The benzoic acid groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce various functional groups into the benzoic acid moieties .
Scientific Research Applications
4,4’-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid] has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,4’-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid] involves its interaction with molecular targets such as metal ions and biological macromolecules . The porphyrin core can coordinate with metal ions, forming complexes that exhibit unique chemical and physical properties . These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4,4’- (21H,23H-porphine-5,15-diyl)bis-Benzoic acid
- Benzenamine, 4,4’,4’‘,4’‘’-(7,8-dihydro-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-
Uniqueness
4,4’-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid] is unique due to its specific substitution pattern and the presence of benzoic acid groups, which impart distinct chemical properties and reactivity compared to other porphyrin derivatives . This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C34H24N4O4 |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
4-[15-(4-carboxyphenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C34H24N4O4/c39-33(40)21-5-1-19(2-6-21)31-27-13-9-23(35-27)17-25-11-15-29(37-25)32(20-3-7-22(8-4-20)34(41)42)30-16-12-26(38-30)18-24-10-14-28(31)36-24/h1-11,13-15,17-18,36-37H,12,16H2,(H,39,40)(H,41,42) |
InChI Key |
CBVQSEUHYNZAIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=C(N3)C=C4C=CC(=N4)C(=C5C=CC(=CC1=N2)N5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O |
Origin of Product |
United States |
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